4'-Chloro-2-hydroxy-benzophenone
Description
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChI Key |
PYTMYNQWASSKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Studies of 4 Chloro 2 Hydroxy Benzophenone
Electronic Absorption and Emission Spectroscopy
The electronic transitions of 4'-Chloro-2-hydroxy-benzophenone are governed by the chromophoric carbonyl group and the two substituted aromatic rings. The presence of the ortho-hydroxyl group facilitates the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen, which significantly influences its photophysical properties.
Analysis of Electronic Transitions in Various Solvent Environments
The electronic absorption spectrum of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. The spectra typically exhibit intense bands corresponding to π→π* transitions and weaker bands from n→π* transitions associated with the carbonyl group.
The behavior of similar hydroxybenzophenones in different solvents provides insight into the expected transitions for the title compound. For instance, studies on 4-hydroxy-benzophenone and 2,4-dihydroxy-benzophenone in ethanol-acetonitrile mixtures show that the primary π→π* transition (Band I) undergoes a hypsochromic (blue) shift as the solvent polarity increases. nih.gov This is contrary to the behavior of many polar molecules and is attributed to strong solute-solvent hydrogen bonding interactions.
| Solvent Type | Expected Spectral Shift | Predominant Interactions |
| Non-polar (e.g., Cyclohexane) | Longest wavelength absorption (λmax) | van der Waals forces |
| Polar Aprotic (e.g., Acetonitrile) | Blue-shift compared to non-polar | Dipole-dipole interactions |
| Polar Protic (e.g., Ethanol) | Further blue-shift | Hydrogen bonding (solute-solvent) |
This interactive table summarizes the expected solvatochromic shifts for this compound based on the behavior of analogous compounds.
Photoluminescence and Quantum Yield Investigations
The emission properties of this compound are intrinsically linked to the efficient deactivation pathways provided by the intramolecular hydrogen bond. Generally, ortho-hydroxybenzophenones are known to be practically non-luminescent at room temperature in solution. This is due to an ultra-fast excited-state intramolecular proton transfer (ESIPT) process. Upon photoexcitation, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This tautomer provides a rapid, non-radiative decay channel back to the ground state, effectively quenching fluorescence.
Studies on the closely related 4-hydroxybenzophenone (B119663) (4HOBP) reveal complex fluorescence behavior that depends on the solvent and excitation wavelength. rsc.org 4HOBP can exhibit multiple fluorescence peaks, some of which arise from upper excited singlet states (S2 → S0), representing a deviation from Kasha's rule. rsc.org Fluorescence is more readily observed in aprotic solvents and is significantly affected by acid-base equilibria in protic solvents. The excited state of 4HOBP is a much stronger acid than its ground state, leading to rapid deprotonation in neutral solutions, which in turn quenches fluorescence. rsc.org
Time-Resolved Spectroscopic Probes of Excited State Dynamics
Time-resolved spectroscopy is essential for elucidating the ultrafast processes that occur after light absorption. For this compound, techniques like femtosecond transient absorption spectroscopy would be used to track the dynamics of the ESIPT process.
Upon excitation, the initial Franck-Condon excited state is formed. The ESIPT then occurs on a femtosecond to picosecond timescale, leading to the formation of the keto-enol tautomer. This transient species would have a distinct absorption spectrum compared to the ground state, which could be detected. The decay of this transient absorption signal would then reveal the lifetime of the keto-enol tautomer and the rate of its conversion back to the ground-state enol form. The entire cycle of excitation, proton transfer, and non-radiative decay is typically completed within a few picoseconds, explaining the compound's efficacy as a photostabilizer.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides a detailed fingerprint of the molecular structure, bonding, and functional groups within this compound.
Detailed Vibrational Mode Assignments and Fermi Resonance Analysis
The infrared (IR) and Raman spectra of this compound can be interpreted through comparison with related molecules and with the aid of computational methods like Density Functional Theory (DFT).
Key vibrational modes include:
O-H Stretch: A broad O-H stretching band is expected in the IR spectrum, typically in the 3100-3400 cm⁻¹ region. The broadness and low frequency are characteristic of a strong intramolecular hydrogen bond. In a theoretical study of 4-fluoro-4-hydroxybenzophenone, this peak was predicted around 3224 cm⁻¹. scispace.com
C-H Stretch: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. asianpubs.org
C=O Stretch: The carbonyl (C=O) stretching vibration is a very strong band in the IR spectrum. In benzophenones, it is usually found around 1650 cm⁻¹. However, the intramolecular hydrogen bond in this compound causes a significant red-shift (to lower frequency), and this band is expected to appear closer to 1620-1630 cm⁻¹. For the related 4-chlorobenzophenone, C-C stretching vibrations were observed at 1625 cm⁻¹ and 1617 cm⁻¹ in the IR and Raman spectra, respectively. jconsortium.com
C-Cl Stretch: The C-Cl stretching frequency is generally observed in the 550-850 cm⁻¹ region. researchgate.net
Ring Vibrations: The C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. jconsortium.com
Fermi Resonance: Fermi resonance is an interaction between a fundamental vibrational mode and an overtone or combination band that have nearly the same energy and symmetry. This resonance results in two bands appearing in the spectrum where only one was expected, with shifted frequencies and enhanced intensity for the weaker band. While specific Fermi resonances for this compound are not documented, they are common in complex aromatic molecules and can lead to complexities in the spectral interpretation, particularly in the C-H stretching and bending regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity | Notes |
| O-H Stretch (H-bonded) | 3100 - 3400 | IR | Broad, Medium | Lower frequency due to strong intramolecular H-bond. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium-Weak | Characteristic of sp² C-H bonds. |
| C=O Stretch (H-bonded) | 1620 - 1630 | IR | Strong | Red-shifted from typical ketone C=O due to H-bond. |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Strong-Medium | Multiple bands corresponding to ring vibrations. |
| C-Cl Stretch | 550 - 850 | IR, Raman | Medium-Strong | Dependent on the substitution pattern. |
This interactive table presents the probable vibrational assignments for this compound based on data from analogous compounds.
Correlation of Spectroscopic Signatures with Molecular Conformation and Intermolecular Interactions
The spectroscopic data is directly correlated with the three-dimensional structure of the molecule. The most significant conformational feature of this compound is the planar six-membered ring formed by the intramolecular hydrogen bond (O-H···O=C). This planarity is enforced by the strong hydrogen bond.
Crystal structure analysis of the highly similar molecule 5-Chloro-2-hydroxybenzophenone reveals that the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 57.02°. researchgate.net A similar non-planar conformation is expected for this compound. This twist is a result of steric hindrance between the ortho hydrogens of the two rings.
In the solid state, intermolecular interactions also play a crucial role. The crystal packing of 5-Chloro-2-hydroxybenzophenone is stabilized by a network of weak intermolecular interactions, including C—H···O hydrogen bonds and both C—H···π and π–π stacking interactions. researchgate.net These same types of interactions would govern the crystal lattice of this compound, influencing the final solid-state conformation and the vibrational spectra. For example, intermolecular hydrogen bonding can cause further shifts and splitting of vibrational bands compared to the gas phase or dilute solution. DFT and Natural Bond Orbital (NBO) analysis are powerful tools used to quantify the strength of these intra- and intermolecular hydrogen bonds and to understand the charge delocalization within the molecule. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of this compound in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are crucial for unambiguous assignments and for probing through-bond and through-space connectivities.
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments
To fully elucidate the molecular structure of this compound, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed.
COSY: This homonuclear correlation experiment would reveal the spin-spin coupling network between vicinal protons. For the two aromatic rings of this compound, COSY is expected to show correlations between adjacent protons, aiding in the assignment of the aromatic multiplets.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the definitive assignment of the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton resonances.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations (with Carbons) |
| H-3' | H-5' | C-1', C-2', C-4', C-5' |
| H-5' | H-3' | C-1', C-3', C-4' |
| H-3 | H-4 | C-1, C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| H-5 | H-4, H-6 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-1, C-2, C-4, C-5, Carbonyl C |
| OH | - | C-1, C-2, C-6 |
Note: Numbering of atoms is based on standard IUPAC nomenclature.
Dynamic NMR Studies of Conformational Equilibria
The presence of the hydroxyl group at the 2-position introduces the possibility of intramolecular hydrogen bonding with the carbonyl oxygen, which can significantly influence the conformational preferences of the molecule. The two phenyl rings in benzophenones are known to adopt a non-planar conformation due to steric hindrance. The dihedral angles between the planes of the two aromatic rings are a key conformational parameter.
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study conformational changes that occur on the NMR timescale. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the activation barriers and thermodynamic parameters for processes such as bond rotation and ring inversion.
In the case of this compound, DNMR studies could provide valuable information on the rotational barrier around the bonds connecting the phenyl rings to the carbonyl group. The presence of the intramolecular hydrogen bond is expected to rigidify the conformation of the 2-hydroxy-substituted ring, potentially leading to a higher rotational barrier compared to the 4'-chloro-substituted ring. At low temperatures, separate signals for different conformers might be observed, which would coalesce as the temperature is raised and the rate of interconversion increases. However, specific dynamic NMR studies on this compound have not been reported in the literature.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the Cambridge Structural Database (CSD), the crystal structure of its isomer, 5-Chloro-2-hydroxybenzophenone, offers valuable insights into the expected solid-state conformation and packing.
Determination of Crystal Packing and Hydrogen Bonding Networks
In the solid state, molecules of 2-hydroxybenzophenone (B104022) derivatives are known to be stabilized by a network of intermolecular interactions. Analysis of the crystal structure of the closely related 5-Chloro-2-hydroxybenzophenone reveals the presence of a strong intramolecular O—H···O hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This interaction is a dominant feature, leading to the formation of a nearly planar six-membered ring.
Table 2: Crystallographic and Hydrogen Bond Data for the Analogous 5-Chloro-2-hydroxybenzophenone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Intramolecular H-bond (O-H···O) | Present |
| Intermolecular Interactions | C—H···O, C—H···π, π–π stacking |
| Dihedral angle between aromatic rings | 57.02 (3)° |
Data obtained from the crystallographic study of 5-Chloro-2-hydroxybenzophenone.
Conformational Analysis in the Crystalline State and Polymorphism Studies
The conformation of benzophenone (B1666685) derivatives in the crystalline state is characterized by the twist angles of the two phenyl rings relative to the plane of the carbonyl group. In 5-Chloro-2-hydroxybenzophenone, the two aromatic rings are inclined at a dihedral angle of 57.02 (3)°. This twisted conformation is a result of minimizing the steric repulsion between the ortho-hydrogens of the two rings. The presence of the intramolecular hydrogen bond in the 2-hydroxy-substituted ring likely influences this twist angle.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for benzophenone derivatives. nih.govchemicalbook.com Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies have been conducted on this compound, the general prevalence of polymorphism in this class of compounds suggests that it could also exist in multiple crystalline forms under different crystallization conditions. The isolation and characterization of potential polymorphs would require a systematic screening of various solvents and crystallization techniques, followed by analysis using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Computational and Theoretical Investigations of 4 Chloro 2 Hydroxy Benzophenone
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the structural, electronic, and spectroscopic properties of 4'-Chloro-2-hydroxy-benzophenone. These computational approaches provide a molecular-level understanding that complements experimental findings.
Theoretical calculations are crucial for determining the most stable three-dimensional structure of this compound. Geometry optimization procedures, often performed using methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), help to locate the minimum energy conformation of the molecule.
A key structural feature of 2-hydroxybenzophenone (B104022) derivatives is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (C=O). This interaction is vital for the molecule's photostability. Computational studies can precisely calculate the bond lengths and angles associated with this hydrogen bond. For instance, in related 2-hydroxybenzophenone systems, the O-H···O hydrogen bond is a defining characteristic.
The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group. Theoretical calculations can map out the potential energy surface as a function of these dihedral angles, identifying the most stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and how its shape influences its properties.
Table 1: Selected Optimized Geometrical Parameters for Benzophenone (B1666685) Derivatives (Illustrative) (Note: Specific data for this compound would require dedicated calculations, the following is a representative table based on typical benzophenone structures.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | O···H (Hydrogen Bond) | ~1.85 Å |
| Bond Angle | C-C-C (Ring) | ~120° |
| Dihedral Angle | Phenyl Ring 1 - C=O - Phenyl Ring 2 | ~55° |
This table is for illustrative purposes. Actual values can vary based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions.
For this compound, the character of the HOMO and LUMO can be determined through computational analysis. Typically, in such molecules, the HOMO is localized on the electron-rich hydroxyphenyl ring, while the LUMO is often centered on the benzoyl moiety. The presence of the electron-withdrawing chloro group on the second phenyl ring can influence the energy and localization of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and its absorption in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable. Computational methods like DFT are widely used to calculate these orbital energies and the resulting gap. The analysis of these orbitals provides insights into the charge transfer characteristics of the molecule upon excitation.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) (Note: These are representative values for a substituted benzophenone.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Values are highly dependent on the computational level of theory.
Computational chemistry offers reliable methods for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. By calculating the energies of the excited states, it is possible to predict the wavelengths of maximum absorption (λmax). For 2-hydroxybenzophenones, the absorption spectrum is typically characterized by strong bands in the UV region, which are responsible for their UV-filtering properties.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For this compound, key vibrational modes would include the O-H stretch (involved in the hydrogen bond), the C=O stretch, and C-Cl stretching vibrations.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be estimated. These predictions can aid in the assignment of experimental NMR spectra.
The comparison between calculated and experimental spectroscopic data is a crucial step in validating the computational model. A good agreement provides confidence in the accuracy of the calculated molecular structure and electronic properties.
Excited State Calculations and Photophysical Modeling
The photophysical behavior of this compound is a key area of interest, particularly its ability to dissipate UV energy. Excited state calculations are essential for understanding these processes.
A hallmark of 2-hydroxybenzophenone derivatives is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). nih.gov Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton from the hydroxyl group to the carbonyl group. nih.govdoi.org
This process leads to the formation of a transient keto-tautomer. The ESIPT process is typically ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov Computational modeling can map the potential energy surfaces of the ground and excited states along the proton transfer coordinate. This allows for the determination of the energy barriers for the proton transfer in both the ground and excited states, explaining why the process is highly efficient in the excited state. The keto-tautomer then rapidly returns to the ground state, releasing the absorbed energy as heat, and the proton transfers back to its original position, regenerating the initial enol form. This cyclic process is central to the photoprotective properties of these compounds.
In addition to ESIPT, another important deactivation pathway for excited benzophenones is intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). Benzophenones are known to have efficient intersystem crossing.
Computational methods can be used to calculate the spin-orbit coupling between the singlet and triplet states, which determines the rate of ISC. The energy and geometry of the lowest triplet state can also be calculated. Understanding the characteristics of the triplet state is important as it can be involved in photosensitization reactions. The interplay between ESIPT and ISC is a complex area of study, and computational modeling provides valuable insights into which pathway is dominant for this compound and how its structure influences these photophysical processes.
Reactivity and Reaction Mechanism Predictions
Computational chemistry provides powerful tools to forecast the reactivity of this compound and to elucidate the mechanisms of its formation and potential degradation. These theoretical approaches allow for a microscopic understanding of the chemical processes involved.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attacks. The MEP map uses a color-coded system to represent electrostatic potential values. researchgate.net Regions of negative potential, typically colored red and yellow, are electron-rich and are likely sites for electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-poor and represent targets for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would highlight several key reactive areas:
Electrophilic Attack Sites: The most negative regions are expected around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH). researchgate.net These areas, rich in electron density, are the primary targets for electrophiles.
Nucleophilic Attack Sites: The most positive region is anticipated to be the hydrogen atom of the hydroxyl group. researchgate.net This electron-deficient site is susceptible to attack by nucleophiles. The carbon atom of the carbonyl group would also exhibit a significant positive potential, making it another key site for nucleophilic addition reactions. The aromatic hydrogen atoms also represent areas of positive potential.
This predictive analysis is instrumental in understanding the compound's interaction with other reagents and in foreseeing its role in various chemical reactions.
Transition State Modeling for Synthetic Pathways and Degradation Mechanisms
Transition state modeling is a computational technique used to study the energy landscape of a chemical reaction, identifying the highest energy point along the reaction coordinate—the transition state. By calculating the structure and energy of this state, chemists can determine the activation energy, providing insights into the reaction's feasibility and rate.
Synthetic Pathways: The synthesis of benzophenone derivatives often involves reactions like the Friedel-Crafts acylation. researchgate.net Theoretical studies have been performed on the formation of complexes between AlCl₃ (a common Lewis acid catalyst in Friedel-Crafts reactions) and 2-hydroxy-benzophenone. researchgate.net Using methods like the Hartree-Fock (RHF) level of theory, researchers can model the reaction mechanism, including the intermediate steps and transition states. researchgate.net For this compound, this modeling would help optimize reaction conditions, such as temperature and solvent, to maximize the yield of the desired product by finding the lowest energy pathway. Common synthetic routes for related compounds involve the reaction of phenols with substituted benzonitriles or the Fries rearrangement of phenyl benzoates. chemicalbook.compatsnap.comchemicalbook.com
Degradation Mechanisms: The same theoretical principles can be applied to predict the degradation pathways of this compound. By modeling potential reactions such as photodegradation (cleavage of bonds by UV light), oxidation, or reaction with environmental radicals, scientists can identify the most likely degradation products and the kinetics of these processes. This is crucial for assessing the environmental persistence and stability of the compound.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. researchgate.net Computational methods are essential for predicting and understanding the NLO properties of molecules like this compound.
Computational Assessment of Hyperpolarizabilities
The NLO response of a molecule is fundamentally related to its polarizability and hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The second hyperpolarizability (γ) governs third-order NLO phenomena.
Density Functional Theory (DFT) is a widely used computational method to calculate these properties. scihorizon.com For organic molecules, the magnitude of the hyperpolarizability is often linked to intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated system. In this compound, the hydroxyl group (-OH) acts as an electron donor, while the chloro-substituted phenyl ring and the carbonyl group act as electron-withdrawing moieties. This "push-pull" architecture is a known feature for enhancing NLO response. nih.gov
Computational studies on similar molecules, such as other substituted benzophenones and benzodiazepine (B76468) derivatives, have shown that the presence of electron-withdrawing groups can significantly increase the hyperpolarizability values. scihorizon.comresearchgate.net
Table 1: Representative Calculated NLO Properties for Structurally Related Molecules This table is illustrative and shows typical values for similar classes of organic compounds as found in the literature to provide context for the potential NLO properties of this compound.
| Compound Class | Method | First Hyperpolarizability (β₀) (a.u.) | Second Hyperpolarizability (γ) (esu) | Reference |
|---|---|---|---|---|
| Benzodiazepine Derivative | TD-DFT | 1550 | - | researchgate.net |
| Benzodiazepine Derivative | DFT/B3LYP | - | 126.27 x 10⁻³⁴ | nih.gov |
Design Principles for Enhanced NLO Response in Benzophenone Derivatives
Computational studies have established several key design principles for creating organic molecules with large NLO responses. These principles can be applied to modify the structure of this compound to further enhance its NLO properties.
Strengthening the Donor-Acceptor System: The NLO response can be increased by using stronger electron-donating and electron-withdrawing groups. nih.gov For example, replacing the hydroxyl group with a stronger donor like an amino (-NH₂) or dimethylamino (-N(CH₃)₂) group, or replacing the chlorine with a stronger acceptor like a nitro (-NO₂) group, would likely increase the first hyperpolarizability (β). researchgate.net
Extending the π-Conjugated System: The efficiency of intramolecular charge transfer is highly dependent on the π-conjugated bridge that connects the donor and acceptor. Extending this bridge, for instance, by incorporating additional aromatic rings or double bonds between the existing phenyl rings, can lead to a significant enhancement of the NLO properties. nih.gov
Modulating the Molecular Geometry: The relative orientation of the two phenyl rings in benzophenone derivatives affects the degree of conjugation and, consequently, the NLO response. scihorizon.com Computational modeling can be used to explore how substitutions at different positions on the rings can alter this twist angle to optimize the charge transfer and enhance hyperpolarizability.
Influence of the Environment: The polarity of the surrounding medium (solvent) can also influence the NLO response. A significant increase in hyperpolarizability with increasing solvent polarity often indicates a strong contribution from intramolecular charge transfer. chemrxiv.org
By systematically applying these design principles, guided by computational predictions, it is possible to develop novel benzophenone derivatives with superior NLO characteristics for advanced technological applications.
Photophysical and Photochemical Studies of 4 Chloro 2 Hydroxy Benzophenone
Excited State Dynamics and Decay Pathways
The photophysical and photochemical behavior of 4'-Chloro-2-hydroxy-benzophenone is intricately linked to the dynamics of its excited states and the various pathways through which it returns to the ground state. These processes are highly sensitive to the surrounding environment, particularly the solvent.
Solvent Effects on Fluorescence Quenching and Photoactivity
The solvent environment plays a critical role in the fluorescence and photoactivity of hydroxybenzophenones. In aprotic solvents like acetonitrile (B52724), 4-hydroxybenzophenone (B119663) exhibits fluorescence. researchgate.netnih.gov However, in the presence of protic solvents such as water, the singlet and triplet excited states can undergo deprotonation, leading to the formation of the ground-state anion. researchgate.netnih.gov This process effectively quenches fluorescence and inhibits photoactivity. researchgate.netnih.gov
For instance, studies on 4-hydroxybenzophenone have shown that in aqueous solutions, the excited states are rapidly deprotonated, resulting in a significant loss of fluorescence. rsc.org In contrast, fluorescence is more readily observed in aprotic or weakly protic solvents where this deprotonation is less efficient. rsc.org The polarity of the solvent also influences the energy levels of the excited state. An increase in solvent polarity generally leads to a greater reduction in the energy of the excited state, causing a red shift in the fluorescence emission spectrum. evidentscientific.com This is due to the re-orientation of solvent molecules around the excited fluorophore, a process known as solvent relaxation, which stabilizes the excited state. evidentscientific.com
The complex interplay of these factors means that the local environment can dictate the dominant de-excitation pathway, either through radiative decay (fluorescence) or non-radiative processes, including deprotonation.
Investigation of Singlet Oxygen Generation and its Mechanism
Benzophenones are known to be efficient photosensitizers, capable of generating singlet oxygen upon irradiation. researchgate.net This process typically occurs via intersystem crossing from the initial singlet excited state (S₁) to the triplet state (T₁), which then transfers its energy to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂). The high quantum yields of intersystem crossing in benzophenones make them effective at triggering triplet-sensitized processes. researchgate.net
Research on 4-hydroxybenzophenone in acetonitrile has demonstrated its ability to produce singlet oxygen upon irradiation. researchgate.netnih.gov The mechanism involves the absorption of light, followed by efficient population of the triplet state, which then sensitizes the formation of singlet oxygen.
In more complex systems, the generation of singlet oxygen can be influenced by other chemical species present. For example, the interaction of peroxymonosulfate (B1194676) (PMS) with chloride ions has been shown to efficiently generate singlet oxygen. nih.gov Density functional theory calculations have indicated that the reaction between HSO₅⁻ and Cl₂ is thermodynamically favorable for singlet oxygen production. nih.gov While not directly involving this compound, this highlights a chemical pathway for singlet oxygen generation that could be relevant in environments where both halides and oxidizing agents are present.
Photostability Mechanisms in Various Environments
The ability of this compound to function effectively, for instance as a UV absorber, is dependent on its photostability. This is governed by its molecular structure and its interactions with the surrounding environment.
Photo-induced Degradation Pathways and Byproduct Characterization
Despite their role as photostabilizers, benzophenones can undergo photodegradation upon prolonged exposure to UV radiation. For benzophenone-4 (BP4), a structurally related compound, studies using a UV/persulfate process have shown that it can be effectively degraded, following pseudo-first-order kinetics. nih.gov The primary reactive species responsible for this degradation were identified as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄⁻•). nih.gov
The degradation of BP4 resulted in the formation of six distinct intermediate products, indicating a complex series of reaction pathways. nih.gov While the mineralization of BP4 was found to be relatively low under certain conditions, the identification of these byproducts is crucial for understanding the ultimate fate of the parent compound in the environment. nih.gov The presence of other substances, such as bromide and humic acid, can inhibit the degradation process, while nitrate (B79036) can promote it. nih.gov
Role of Intramolecular Hydrogen Bonding in Photostabilization Efficiency
A key feature contributing to the photostability of 2-hydroxybenzophenone (B104022) derivatives is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. mdpi.comrsc.org This hydrogen bond forms a six-membered chelate ring. mdpi.com
Upon absorption of UV energy, this intramolecular hydrogen bond can break, and the chelate ring opens. mdpi.com This process facilitates the conversion of the absorbed radiation energy into thermal energy, which can then be harmlessly dissipated. mdpi.com Additionally, the absorbed UV energy can excite the carbonyl group, leading to reversible isomerization, another energy-consuming process. mdpi.com Therefore, the intramolecular hydrogen bond plays a pivotal role in the photostabilizing mechanism of these compounds. mdpi.com The strength of this hydrogen bond, which can be influenced by substituents on the benzophenone (B1666685) structure, is a critical factor in determining the efficiency of the UV absorber. mdpi.com
Triplet-Sensitized Processes in Organic Reactions
The high efficiency of intersystem crossing in benzophenones to populate the triplet state makes them valuable as triplet sensitizers in various organic reactions. researchgate.net The triplet excited state of a benzophenone can transfer its energy to another molecule, initiating a photochemical reaction.
Data Tables
Table 1: Rate Constant for Triplet-Sensitized Transformation of Phenol (B47542) by 4-Hydroxybenzophenone
| Reactants | Solvent | Rate Constant (M⁻¹ s⁻¹) | Reference |
| Triplet 4-Hydroxybenzophenone and Phenol | Acetonitrile | (6.6 ± 0.3) × 10⁷ | researchgate.net, nih.gov |
Energy Transfer and Electron Transfer Mechanisms with Substrates
The photochemistry of benzophenone and its derivatives is dominated by the reactivity of their triplet excited states. etnalabs.commsu.edu Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing, this S₁ state rapidly converts to the lower-energy triplet state (T₁). etnalabs.commsu.edu The T₁ state is a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic system, making it a potent species for initiating chemical reactions.
The primary mechanism by which 2-hydroxybenzophenone derivatives, including this compound, are thought to dissipate absorbed UV energy is through a process called Excited-State Intramolecular Proton Transfer (ESIPT). longchangchemical.comkyoto-u.ac.jp In this process, the proton from the ortho-hydroxyl group is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This process is followed by non-radiative decay back to the enol ground state, releasing the energy as heat. This efficient energy dissipation pathway is a key reason for their use as photostabilizers in polymers. longchangchemical.com
However, the triplet state of this compound can also interact with substrate molecules through two primary mechanisms: energy transfer and electron transfer.
Energy Transfer: If a substrate molecule has a triplet energy state lower than that of this compound, triplet-triplet energy transfer can occur. In this process, the excited benzophenone derivative transfers its triplet energy to the substrate, returning to its ground state while the substrate is promoted to its triplet state. This sensitized triplet state of the substrate can then undergo various chemical reactions. Studies on the related compound 4-hydroxybenzophenone have shown it can act as a triplet sensitizer, inducing the transformation of other molecules like phenol. researchgate.net
Electron Transfer: In the presence of a suitable electron-donating substrate, the triplet state of this compound can act as an electron acceptor. This results in the formation of the benzophenone ketyl radical anion and the radical cation of the substrate. The efficiency of this process is dependent on the ionization potential of the donor and the electron affinity of the excited benzophenone. Conversely, with a strong electron acceptor, the excited benzophenone could potentially act as an electron donor. Research on other benzophenone derivatives has detailed these dual electron transfer pathways. researchgate.net The presence of the electron-withdrawing chlorine atom in this compound would likely enhance its electron-accepting capability in the excited state.
The specific substrates and the corresponding rate constants for energy and electron transfer with this compound are not extensively documented in publicly available literature. However, the general principles of benzophenone photochemistry provide a strong framework for understanding these interactions.
Photoinitiated Polymerization Research
This compound is utilized as a Type II photoinitiator in free-radical polymerization. sigmaaldrich.com Type II photoinitiators are characterized by their need for a co-initiator, typically a hydrogen donor, to generate the initiating radicals. sigmaaldrich.com
Mechanistic Studies of Radical Generation and Polymerization Initiation
The mechanism of photoinitiation by this compound in the presence of a hydrogen-donating co-initiator (often a tertiary amine or an alcohol) proceeds as follows:
Excitation: Upon exposure to UV light, this compound absorbs a photon and is excited to its triplet state (T₁). beilstein-journals.org
Hydrogen Abstraction: The triplet state of the benzophenone derivative then abstracts a hydrogen atom from the co-initiator (e.g., an amine). This results in the formation of a benzophenone ketyl radical and an amine-derived radical. beilstein-journals.orgmdpi.com
Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates). mdpi.com The benzophenone ketyl radical is less reactive towards monomer double bonds and often undergoes termination reactions, such as dimerization.
The table below summarizes the general steps involved in the photoinitiation process with this compound.
| Step | Process | Reactants | Products |
| 1 | UV Absorption & Intersystem Crossing | This compound (S₀) | This compound (T₁) |
| 2 | Hydrogen Abstraction | This compound (T₁) + Hydrogen Donor (R-H) | This compound Ketyl Radical + Radical from Donor (R•) |
| 3 | Polymerization Initiation | Radical from Donor (R•) + Monomer | Growing Polymer Chain |
Coordination Chemistry and Metal Complexation Research
Ligand Properties of 4'-Chloro-2-hydroxy-benzophenone
The efficacy of this compound as a ligand stems from the specific arrangement of its oxygen-containing functional groups. The hydroxyl group at the 2-position and the adjacent carbonyl group create an ideal pocket for metal ion chelation.
This compound functions as a bidentate monoanionic ligand. The chelation process involves the deprotonation of the phenolic hydroxyl (-OH) group and the coordination of both the resulting phenoxide oxygen and the carbonyl (C=O) oxygen to a central metal ion. This forms a stable six-membered chelate ring, a favored configuration in coordination chemistry. The presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups in the free ligand pre-organizes the molecule for chelation. researchgate.net
This compound readily forms complexes with various transition metal ions, including cobalt(II). The interaction with Co(II) is a subject of research interest, as cobalt complexes exhibit variable coordination geometries and magnetic properties. The formation of complexes with other ions like Cu(II) and Mn(II) is also anticipated, analogous to the behavior of similar hydroxy-ketone ligands. ijrpas.comijrpas.com
The binding affinity and the resulting complex stability are influenced by both electronic and steric factors within the this compound molecule.
Electronic Effects: The molecule contains both electron-donating and electron-withdrawing groups. The hydroxyl group is electron-donating, increasing the electron density on the coordinating oxygen. Conversely, the carbonyl group and the chlorine atom on the separate phenyl ring are electron-withdrawing. This electronic interplay modulates the basicity of the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bonds.
Steric Effects: Benzophenone (B1666685) derivatives are not planar. The two aromatic rings are twisted with respect to each other, with a significant dihedral angle. researchgate.net This inherent non-planarity introduces steric hindrance around the coordination site. This steric bulk can affect the number of ligands that can coordinate to a single metal ion and can influence the ultimate coordination geometry of the complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. Subsequent characterization using various spectroscopic techniques provides insight into the structure and bonding of the new compounds.
The rational design of specific coordination geometries involves controlling the reaction stoichiometry and conditions. For instance, reacting a metal(II) salt, such as cobalt(II) chloride, with this compound in a 1:2 metal-to-ligand molar ratio often leads to the formation of an octahedral complex. In such a structure, two bidentate ligands occupy four coordination sites, with the remaining two sites typically filled by solvent molecules or other co-ligands.
Other geometries, such as trigonal bipyramidal or square planar, can also be achieved depending on the electronic configuration of the metal ion, the steric demands of the ligand, and the nature of the counter-ions and solvent used.
Spectroscopy is a fundamental tool for confirming the formation of a complex and elucidating its structure.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the broad stretching vibration band of the phenolic O-H group disappears, confirming its deprotonation. The stretching frequency of the carbonyl group (νC=O), observed in the free ligand, typically shifts to a lower wavenumber (a "red shift") in the complex. ijrpas.com This shift indicates a weakening of the C=O double bond due to the coordination of its oxygen atom to the electron-accepting metal center. Furthermore, new absorption bands appear in the far-infrared region of the spectrum, which are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) bonds. ijrpas.comijrpas.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. researchgate.netnih.gov When complexed with a transition metal ion like Co(II), new, less intense absorption bands appear in the visible range. These bands are due to d-d electronic transitions within the metal's d-orbitals. The position, number, and intensity of these bands are highly dependent on the coordination geometry of the metal ion, allowing, for example, the differentiation between octahedral and tetrahedral Co(II) complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique applicable to complexes containing unpaired electrons, such as those of high-spin Co(II) or Cu(II). The EPR spectrum provides valuable information about the electronic environment and symmetry of the metal center. The g-values and hyperfine splitting patterns obtained from the spectrum can help determine the oxidation state of the metal and provide strong evidence for the coordination geometry of the complex.
Table 1: Characteristic IR Spectral Data for this compound and its Metal Complexes This table presents typical frequency ranges based on analogous compounds.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Change |
|---|---|---|---|
| Phenolic O-H Stretch | ~3200-3400 (broad) | Absent | Deprotonation of the hydroxyl group upon chelation. |
| Carbonyl C=O Stretch | ~1630 | ~1600-1615 | Red shift indicates coordination of carbonyl oxygen to the metal center. ijrpas.com |
| Metal-Oxygen M-O Stretch | Absent | ~450-600 | Appearance of new bands confirms the formation of M-O bonds. ijrpas.comijrpas.com |
Structural Analysis of Metal-Benzophenone Complexes
A structural analysis of a metal complex of this compound would definitively confirm:
The coordination number and geometry of the central metal ion.
The exact M-O bond distances, providing a measure of the bond strength.
The bite angle of the chelate ligand and the planarity or distortion of the six-membered chelate ring.
The dihedral angle between the two phenyl rings of the coordinated ligand. researchgate.net
The nature of intermolecular interactions, such as hydrogen bonding or π–π stacking, which stabilize the crystal packing. researchgate.net
This detailed structural information is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.
Catalytic Applications of this compound Metal Complexes
The potential for metal complexes to act as catalysts in organic reactions is a major driver of research in coordination chemistry. The metal center in such complexes can facilitate transformations that are otherwise difficult to achieve.
There is currently no specific research published on the catalytic applications of metal complexes derived directly from this compound or its corresponding Schiff bases.
However, the broader class of Schiff base metal complexes is widely investigated for its catalytic prowess in various organic transformations. jocpr.comepa.govresearchgate.net These include oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper-Schiff base complexes have demonstrated notable activity in the oxidation of alcohols. jocpr.com Furthermore, manganese and iron Schiff base complexes have been explored as catalysts for water oxidation and CO2 reduction, respectively. mdpi.comnih.gov These studies on related compounds highlight the potential catalytic utility that might be expected from novel complexes of this compound, should they be synthesized and tested.
Given the absence of reported catalytic activity for this compound metal complexes, no mechanistic studies on their performance have been published.
Mechanistic investigations are crucial for understanding how a catalyst functions and for designing more efficient systems. Such studies on analogous catalysts often employ a combination of techniques, including kinetics, spectroscopy, and computational modeling. The goal is to identify the active catalytic species, understand the elementary steps of the catalytic cycle (e.g., substrate binding, oxidative addition, reductive elimination), and determine the rate-limiting step. For example, in the oxidation of aniline, certain transition metal Schiff base complexes were found to produce azobenzene (B91143) with 100% selectivity, and mechanistic proposals often involve the formation of a high-valent metal-oxo intermediate. researchgate.net
Applications in Advanced Materials Science and Chemical Technologies
Research into Polymeric Photostabilization
The primary application of 2-hydroxybenzophenone (B104022) derivatives, including 4'-Chloro-2-hydroxy-benzophenone, is in the protection of polymeric materials from degradation induced by ultraviolet (UV) radiation. This has led to extensive research into their mechanisms of action and their incorporation into novel material formulations.
The effectiveness of 2-hydroxybenzophenones as photostabilizers lies in their molecular structure, specifically the presence of a hydroxyl (-OH) group positioned ortho to the carbonyl (C=O) group. longchangchemical.comkyoto-u.ac.jp This arrangement facilitates a highly efficient photophysical process for absorbing and safely dissipating harmful UV energy. longchangchemical.com
The mechanism proceeds through the following key steps:
UV Absorption: The molecule absorbs high-energy UV photons, transitioning to an electronically excited state. longchangchemical.com
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the carbonyl oxygen becomes more basic, enabling a rapid and reversible transfer of the proton from the adjacent hydroxyl group. longchangchemical.com This tautomerization forms an unstable, high-energy enol-quinone structure. longchangchemical.com
Energy Dissipation: The unstable excited-state isomer quickly returns to its original, more stable phenolic form. The absorbed energy is released through non-radiative pathways, primarily as harmless thermal energy (heat), into the surrounding polymer matrix. longchangchemical.com
Structural Regeneration: The molecule returns to its ground state, ready to absorb another UV photon, completing a cycle of protection without undergoing permanent chemical change or degradation itself. longchangchemical.com
This rapid, cyclical process of tautomerism allows the stabilizer to dissipate the energy from thousands of photons, effectively protecting the host polymer from the bond-breaking reactions that lead to photo-oxidation, color change, and loss of mechanical properties. researchgate.net For this mechanism to be effective, the hydroxyl group must be retained adjacent to the carbonyl group in the derivative's structure. longchangchemical.com
Research has focused on incorporating benzophenone-based UV absorbers into polymer matrices to create advanced composites with superior UV shielding capabilities. One straightforward method is the fabrication of composite films by blending the UV absorber with a polymer. A study on Poly(Vinyl Alcohol) (PVA) films blended with 4-Hydroxybenzophenone (B119663), a related compound, demonstrated excellent UV-shielding performance, with the ability to block almost the entire UV region (200–400 nm). researchgate.net The effectiveness of the shielding was found to be dependent on the concentration of the benzophenone (B1666685) additive. researchgate.net
Table 1: UV Shielding Performance of 4-Hydroxybenzophenone/PVA Composite Films
| 4-Hydroxybenzophenone Content (wt%) | UV Light Shielded (%) | Transparency in Visible Range |
|---|---|---|
| Lower wt% | Lower Shielding Efficiency | More Transparent |
| 4 wt% | ~60% | Decreased Transparency |
Data derived from a study on 4-Hydroxybenzophenone/PVA composites, illustrating the general principle of developing polymer composites for UV shielding. researchgate.net
A more advanced approach involves chemically bonding the UV absorber to the polymer backbone. This creates a polymerizable stabilizer that can be copolymerized with other monomers, such as styrene. colab.ws This method permanently anchors the stabilizer within the polymer chain, which significantly enhances UV resistance and resolves issues like migration and extraction of the additive over time. colab.ws Other research has explored reacting epoxy-functionalized 2-hydroxybenzophenones with anhydrides to create polyester-type UV absorbers for applications like wood photostabilization. researchgate.net
Role as a Chemical Intermediate in Specialized Syntheses
The reactive nature of the chloro and hydroxyl functional groups makes benzophenone derivatives valuable building blocks in organic synthesis for creating high-value, specialized materials.
While this compound is a key UV absorber, its isomer, 4-Chloro-4'-hydroxybenzophenone , is an essential monomer for the production of Poly Ether Ketone (PEK). epo.orgijraset.com PEK is a high-performance thermoplastic polymer known for its exceptional thermal stability and mechanical strength. epo.orgxometry.com
The synthesis of high-quality PEK via self-condensation of this monomer is highly dependent on the purity of the monomer itself. epo.org Impurities can disrupt the polymerization process and lead to a polymer with inferior properties. epo.org To address this, specialized purification processes have been developed. One patented method involves the vacuum distillation of crude 4-Chloro-4'-hydroxybenzophenone with a high-boiling, compatible solvent. epo.orggoogle.com
Table 2: Patented Process for Monomer Purification and PEK Synthesis
| Process Step | Key Parameters | Purpose |
|---|---|---|
| Monomer Purification | Vacuum distillation with a compatible solvent (e.g., Diphenyl sulfone) | Remove high molecular weight impurities and salts to achieve high monomer purity. epo.orggoogle.com |
| Polymerization | Self-condensation of the purified monomer, often in the presence of the same solvent (e.g., Diphenyl sulfone) at high temperatures (e.g., 330°C). epo.org | Produce PEK with high inherent viscosity and superior thermal and mechanical properties. epo.orggoogle.com |
This method yields a monomer pure enough to produce PEK capable of withstanding severe thermal conditions, a critical requirement for its applications in demanding environments like aerospace and medical implants. epo.orgxometry.com
This compound and its isomers are versatile intermediates for synthesizing a range of functional organic molecules. ijraset.cominnospk.com The core benzophenone structure can be modified at its reactive sites to produce compounds for pharmaceuticals, agrochemicals, and other advanced materials. innospk.compharmaffiliates.comchemwhat.com
A significant application is in the synthesis of the lipid-lowering drug Fenofibrate, where the benzophenone derivative serves as a foundational component. ijraset.cominnospk.comgoogle.com The synthesis leverages the molecule's structure to build the final, more complex active pharmaceutical ingredient. innospk.com
Furthermore, the 2-hydroxybenzophenone skeleton is a template for creating new molecules with tailored photophysical properties. By attaching different electron-donating groups, such as triphenylamine (B166846) or carbazole, to the main structure, researchers have synthesized novel compounds with unique fluorescent behaviors. researchgate.netnih.govfrontiersin.org
Table 3: Examples of Syntheses Using the Benzophenone Backbone
| Starting Benzophenone Derivative | Reaction Type / Reagents | Resulting Functional Molecule | Application Area |
|---|---|---|---|
| 4-Chloro-4'-hydroxybenzophenone | Multi-step synthesis | Fenofibrate | Pharmaceutical (Lipid-lowering drug). ijraset.cominnospk.com |
| 5-Bromo-2-hydroxybenzophenone | Suzuki coupling with boronic acid esters (e.g., containing triphenylamine) | Novel ESIPT fluorophores | Fluorescent probes, advanced optical materials. nih.govfrontiersin.org |
The adaptability of this chemical structure continues to make it a target for researchers developing innovative compounds with applications ranging from UV stabilizers to antimicrobial agents and beyond. innospk.com
Exploration as Fluorescent Probes in Scientific Instrumentation
The same photophysical properties that make 2-hydroxybenzophenones excellent UV stabilizers—namely, Excited-State Intramolecular Proton Transfer (ESIPT)—also make them promising candidates for the development of advanced fluorescent probes. researchgate.net
Molecules capable of ESIPT can exhibit unique fluorescent properties, such as a large Stokes shift (a significant separation between the absorption and emission wavelengths) and dual emissions. researchgate.net These characteristics are highly desirable for fluorescent probes used in complex environments, such as biological imaging, as they can reduce signal interference and provide more information. researchgate.net
Research has shown that by synthesizing new derivatives of 2-hydroxybenzophenone with different electron-donating groups, it is possible to create fluorophores with emissions that are sensitive to their environment and dependent on the excitation wavelength. researchgate.netnih.govfrontiersin.org These "information-rich" probes have been demonstrated in preliminary studies to be capable of:
Real-time imaging of cellular processes like endocytosis. researchgate.net
Tracking interactions with plasma membranes. researchgate.net
Monitoring accumulation in acidic vesicles like lysosomes. researchgate.net
This field of research explores how the fundamental ESIPT mechanism within the 2-hydroxybenzophenone core can be harnessed for sophisticated applications in bio-imaging and chemical sensing, moving beyond its traditional role in materials protection. researchgate.netiphy.ac.cn
Design Principles for Targeted Probes in Chemical and Materials Sensing
The 2-hydroxybenzophenone core is a well-established motif for designing fluorescent probes, primarily due to its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process forms the fundamental design principle for creating highly sensitive sensors.
The design of such probes involves the strategic modification of the 2-hydroxybenzophenone structure to elicit a detectable response, typically a change in fluorescence, upon interaction with a specific analyte. The inherent ESIPT character of the 2-hydroxybenzophenone moiety, where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state, results in a large Stokes shift and dual emission properties. frontiersin.orgnih.gov This characteristic is highly advantageous for designing fluorescent sensors as it can minimize self-absorption and reduce background interference.
Key design principles include:
Modulation of ESIPT: The presence of an analyte can interfere with or enhance the ESIPT process, leading to a ratiometric change in the dual emission or a simple "turn-on" or "turn-off" of one emission band. The 4'-chloro substituent on the benzophenone structure influences the electronic properties of the molecule, which can fine-tune the sensitivity and selectivity of the probe.
Analyte-Specific Recognition Sites: To create a targeted probe, a specific recognition moiety that can selectively bind to the target analyte is typically incorporated into the 2-hydroxybenzophenone framework.
Aggregation-Induced Emission (AIE): In some designs, the 2-hydroxybenzophenone derivative can be engineered to be non-emissive in solution but become highly fluorescent upon aggregation. This AIE property can be triggered by the presence of an analyte. For instance, a Schiff base derived from a hydroxynaphthalene benzophenone derivative was developed into a film sensor for volatile organic compounds (VOCs). The turn-on response was attributed to a VOC-driven transition from a disordered molecular arrangement to an optimized, emissive conformation. bohrium.com
The following table summarizes the design principles for probes based on the 2-hydroxybenzophenone scaffold.
| Design Principle | Mechanism | Advantage | Example Application |
| Excited-State Intramolecular Proton Transfer (ESIPT) | An excited-state proton transfer from the hydroxyl to the carbonyl group leads to a tautomeric form with a distinct fluorescence emission. frontiersin.orgnih.gov | Large Stokes shift, potential for ratiometric sensing, reduced background interference. | Fluorescent probes for ions and small molecules. |
| Analyte-Specific Binding | Incorporation of a functional group that selectively interacts with the target analyte, modulating the photophysical properties of the benzophenone core. | High selectivity and sensitivity for the target analyte. | Targeted chemical sensors. |
| Aggregation-Induced Emission (AIE) | The molecule is designed to be non-emissive when dissolved but becomes fluorescent upon aggregation or restriction of intramolecular rotation. bohrium.com | High signal-to-noise ratio, "turn-on" sensing mechanism. | Wearable sensors for detecting VOCs in the gas phase. bohrium.com |
Integration into Supramolecular Assemblies and Smart Materials
The rigid structure and photoactive nature of the benzophenone unit make it an excellent building block for creating complex supramolecular assemblies and "smart" materials that can respond to external stimuli.
The integration of this compound and its derivatives into larger systems is often achieved through non-covalent interactions such as hydrogen bonding (utilizing the hydroxyl and carbonyl groups), aromatic stacking (π-π interactions), and coordination with metal ions. These interactions guide the spontaneous organization of molecules into well-defined, higher-order structures.
Self-Assembly Studies and Tunable Material Properties
Self-assembly is a powerful bottom-up approach to fabricating novel functional materials. Benzophenone derivatives have been successfully conjugated with other molecular motifs, such as peptides, to drive the formation of nanostructured materials.
A notable example is the conjugation of benzophenone with diphenylalanine (Phe-Phe), a well-known self-assembling peptide motif. rsc.orgnih.govnih.gov In this system, the benzophenone moiety acts as a photoactive chromophore, while the peptide provides the directional hydrogen bonding and aromatic interactions necessary for self-assembly into ordered nanostructures like amphiphilic stacks. nih.gov The resulting supramolecular photocatalyst demonstrated the ability to perform E/Z photoisomerization of stilbene (B7821643) derivatives, showcasing how self-assembly can create functional materials for catalysis. rsc.orgnih.govnih.gov
The key features of benzophenone that are advantageous for self-assembly include:
Photochemical Stability and Activity: The benzophenone core is robust and possesses well-defined photochemical properties, making it suitable for creating light-responsive materials. nih.gov
Hydrogen Bonding Capability: The carbonyl group can act as a hydrogen bond acceptor, contributing to the stability of the self-assembled structure. nih.gov
Aromatic Nature: The phenyl rings facilitate π-π stacking interactions, which are crucial for the organization and stability of supramolecular assemblies. nih.gov
Furthermore, the incorporation of benzophenone derivatives into polymeric matrices allows for the fabrication of materials with tunable properties. For example, elastomers doped with methyl-substituted benzophenone derivatives have been used to create volume diffraction gratings. rsc.org These gratings are inscribed into the material using a holographic technique, and their diffraction efficiency can be tuned by mechanical strain, demonstrating a "smart" optical application. rsc.org The 2-hydroxybenzophenone structure, with its ability to coordinate with metals, has also been used to create cobalt(II) complexes with distinct thermal stabilities, indicating its utility in creating materials with tailored physical properties. researchgate.net
The research findings on the integration of benzophenone derivatives are summarized in the table below.
| Research Area | Key Finding | Significance |
| Self-Assembling Photocatalysts | Benzophenone conjugated with diphenylalanine self-assembles into a nanostructured photocatalyst. rsc.orgnih.govnih.gov | Demonstrates the use of self-assembly to create functional, enzyme-mimicking materials for chemical transformations. |
| Tunable Optical Materials | Elastomers doped with benzophenone derivatives can be used to fabricate tunable diffraction gratings. rsc.org | Provides a low-cost and flexible method for creating smart optical components that respond to mechanical stimuli. |
| Metal-Organic Complexes | 2-hydroxybenzophenone can act as a ligand, forming complexes with metals like Co(II) with specific thermal properties. researchgate.net | Shows the potential for creating new materials with tailored stability and properties through metal coordination. |
Structure Property Relationship Studies of 4 Chloro 2 Hydroxy Benzophenone and Its Analogues
Systematic Variation of Halogen and Hydroxyl Substituent Positions
The strategic placement of halogen and hydroxyl groups on the benzophenone (B1666685) scaffold profoundly impacts its fundamental properties. These substituents exert their influence through a combination of inductive and resonance effects, which in turn modulate the electronic distribution and molecular geometry.
Impact on Electronic Structure and Spectroscopic Signatures
The electronic structure of 4'-Chloro-2-hydroxy-benzophenone and its analogues is highly sensitive to the nature and position of substituents. The hydroxyl group (–OH) is a strong activating group, meaning it donates electron density to the aromatic ring, while halogens are generally considered deactivating. libretexts.org This interplay of electron-donating and electron-withdrawing characteristics directly affects the energy levels of the molecular orbitals.
The presence of a hydroxyl group ortho to the carbonyl function is a critical feature for the photostabilizing mechanism of 2-hydroxybenzophenones. longchangchemical.com This arrangement facilitates the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Upon absorption of UV radiation, the molecule enters an excited state where the carbonyl oxygen becomes more basic and abstracts the hydroxyl proton, leading to the formation of an unstable enol-quinone structure. longchangchemical.com This structure then rapidly reverts to its original form, dissipating the absorbed energy as heat in a non-destructive cycle. longchangchemical.com The efficiency of this process is tied to the electronic landscape dictated by the substituents.
Systematic studies on halogenated compounds have shown that the electronegativity of the halogen substituent can influence spectroscopic properties. For instance, in a series of 4-halogenated pyrazoles, the most electronegative substituent, fluorine, resulted in the highest N-H stretching frequency in infrared (IR) spectroscopy and the most upfield chemical shift in nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Conversely, the least electronegative halogen, iodine, showed the opposite effect. researchgate.net This trend suggests that varying the halogen (e.g., from chlorine to bromine or iodine) on the 4'-position of 2-hydroxy-benzophenone would likely induce predictable shifts in its spectroscopic signatures.
Influence on Photophysical Behavior and Stability
The photophysical behavior and stability of this compound and its analogues are intrinsically linked to their electronic structure. The primary function of these compounds as UV absorbers is to be photostable, meaning they can absorb UV radiation without undergoing significant degradation. longchangchemical.com
The position of the hydroxyl group is paramount for photostability. Derivatives of 2-hydroxybenzophenone (B104022) must retain the hydroxyl group adjacent to the carbonyl group to be effective photostabilizers. longchangchemical.com Studies on various substituted benzophenones have demonstrated their general resistance to UV light, with degradation often following pseudo-first-order kinetics. mdpi.com For example, benzophenone-3 (BP-3), a related compound, showed only about 4% degradation after 28 days in water in an early study. mdpi.com The photostability can be quantified using an AUC Index (AUCI), where a value greater than 0.80 after UV exposure indicates good photostability. core.ac.uk
The nature of the substituents also plays a role in the excited-state dynamics. In a study of N-chlorobenzyl substituted stilbazolium chlorides, derivatives with a 2'-hydroxy or 4'-hydroxy substituent displayed negative solvatochromism. rsc.org In contrast, compounds with a 3'-hydroxy group exhibited excited state decay dominated by non-radiative processes in protic solvents. rsc.org This highlights how the specific placement of the hydroxyl group can dictate the deactivation pathways of the excited state.
Effects of Aromatic Ring Substitution on Reactivity and Photochemistry
The reactivity of the aromatic rings in this compound towards electrophilic substitution is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. msu.edu Conversely, the chloro group is a deactivating group but also directs ortho and para. libretexts.org When two substituents are present on a benzene (B151609) ring, their combined influence determines the position of further substitution. msu.edu
In the case of this compound, the hydroxyl group on one ring strongly activates it, while the chlorine on the other ring deactivates it. This differential reactivity can be exploited in synthetic modifications. For instance, electrophilic substitution would be expected to occur preferentially on the hydroxyl-substituted ring.
The photochemistry of these compounds is dominated by their ability to dissipate UV energy. However, other photochemical reactions can occur, including photoaddition, cycloaddition, isomerization, and photofragmentation. core.ac.uk The specific pathways and quantum yields of these reactions are influenced by the substituents. For example, the introduction of an electron-donating group in the para-position of a C3-phenyl ring was found to decrease the efficiency of a radical cyclization reaction in a different system, indicating the sensitivity of reaction outcomes to electronic effects. acs.org
Steric and Electronic Factors Governing Conformational Preferences
The three-dimensional shape, or conformation, of this compound and its analogues is determined by a balance of steric and electronic factors. The central carbonyl bridge allows for rotation of the two aryl rings relative to each other. The dihedral angle between the planes of these rings is a key conformational parameter. researchgate.net
Studies on a series of substituted benzophenones have revealed a wide range of these twist angles. researchgate.net For example, 2,2′-dihydroxy-4,4′-dimethoxybenzophenone exhibits a relatively small twist angle of 37.85°, while 2-amino-2′,5-dichlorobenzophenone has a large twist angle of 83.72°. researchgate.net 4-Chloro-4′-hydroxybenzophenone was found to have a ring twist of 64.66°. researchgate.net These variations are attributed to both the intramolecular steric hindrance between substituents and the forces involved in crystal packing. researchgate.net
Semi-empirical potential energy calculations on mono- and di-substituted benzophenones have shown that electrostatic interactions play a significant role in determining the relative stabilities of different possible conformations. researchgate.net Generally, steric effects would predict that conformations minimizing spatial congestion, such as an anti-conformer, would be the most stable. chemrxiv.org However, electronic effects can sometimes override steric considerations, leading to the preference for seemingly less stable conformations. chemrxiv.org The intramolecular hydrogen bond in 2-hydroxybenzophenones is a powerful electronic factor that significantly influences the conformation, holding the hydroxyl-substituted ring in a specific orientation relative to the carbonyl group.
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov These models are invaluable tools for the predictive design of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.
In the context of this compound and its analogues, QSPR models can be developed to predict properties such as UV absorption maxima, photostability, and even reactivity. nih.gov The process involves generating a set of molecular descriptors for a series of related compounds. These descriptors can be topological, geometric, electronic, or constitutional in nature. researchgate.net
Statistical methods, such as multiple linear regression (MLR), support vector regression (SVR), and random forest models, are then used to build a mathematical equation that relates the descriptors to the property of interest. nih.govnih.gov The predictive power of the resulting model is then rigorously validated. nih.gov
For example, QSPR studies have been successfully applied to predict various physicochemical properties of drug candidates, including boiling point, enthalpy, and molar refractivity, using topological indices. nih.gov Similar approaches could be employed to create predictive models for the photostabilizing efficacy of novel benzophenone derivatives. By understanding the quantitative impact of different substituents, researchers can virtually screen and prioritize candidates for synthesis, accelerating the discovery of new and improved UV absorbers.
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring the progress of chemical reactions and evaluating the purity of 4'-Chloro-2-hydroxy-benzophenone. Its high resolution and sensitivity enable the separation and quantification of the main product from reactants, intermediates, and impurities.
In the synthesis of related benzophenone (B1666685) derivatives, HPLC is crucial for optimizing reaction conditions. For instance, in the synthesis of 4-Chloro,4'-Hydroxy Benzophenone, HPLC analysis was used to determine the percentage yield at different time intervals, revealing that the yield increased up to 5 hours of refluxing and then plateaued. ijraset.com This demonstrates the power of HPLC in defining the optimal reaction time to maximize product formation and minimize energy consumption.
Furthermore, HPLC is instrumental in assessing the final purity of the product. Commercial suppliers of this compound often provide purity specifications determined by HPLC, with values typically exceeding 95%. lgcstandards.comlgcstandards.com In process development, achieving high purity, often greater than 99.5% by HPLC, is a critical goal, especially when the compound is intended for applications with stringent quality requirements. quickcompany.in The purification process itself can be guided by HPLC, with different crystallization solvents and techniques evaluated based on their ability to yield a product with the desired high purity. quickcompany.in
Interactive Table: HPLC Purity Data for Benzophenone Derivatives
| Compound | Purity (%) | Reference |
| This compound | >95 | lgcstandards.comlgcstandards.com |
| 4-Chloro,4'-hydroxy benzophenone (Crude) | >95 | quickcompany.in |
| 4-Chloro,4'-hydroxy benzophenone (Purified) | >99.5 | quickcompany.in |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile organic compounds. In the context of this compound synthesis, GC-MS can be employed to identify and quantify volatile byproducts, unreacted starting materials, and residual solvents. This information is vital for understanding reaction mechanisms and ensuring the final product is free from unwanted volatile impurities.
The general methodology for volatile organic analysis by GC-MS involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer. epa.gov While specific applications for this compound are not extensively detailed in the provided search results, the analysis of related compounds like benzophenone and 4-hydroxybenzophenone (B119663) in complex matrices demonstrates the capability of the technique. thermofisher.com For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis has been successfully used for the determination of benzophenones in food samples. thermofisher.com This approach offers high recoveries and good reproducibility, highlighting its potential for quality control in the production of this compound. thermofisher.com
Interactive Table: GC-MS Analysis Parameters for Benzophenones
| Parameter | Value | Reference |
| GC Column | TraceGOLD TG-17MS | thermofisher.com |
| Sample Preparation | Modified QuEChERS | thermofisher.com |
| Recovery (Benzophenone) | 101.7% | thermofisher.com |
| Recovery (4-hydroxybenzophenone) | 82.3% | thermofisher.com |
| RSD (Benzophenone) | 2.3% | thermofisher.com |
| RSD (4-hydroxybenzophenone) | 4.6% | thermofisher.com |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its related impurities often requires the enhanced selectivity and sensitivity of hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods combine the separation power of chromatography with the specific detection capabilities of tandem mass spectrometry.
LC-MS/MS, particularly using electrospray ionization (ESI), is highly effective for the analysis of benzophenone derivatives. dphen1.com The use of Multiple Reaction Monitoring (MRM) mode allows for the highly selective and sensitive quantification of target analytes even in complex matrices. dphen1.com For example, a validated LC-ESI-MS/MS method has been developed for the simultaneous determination of various benzophenone-type UV filters and other phenols in human urine, achieving low limits of detection (LODs) and good precision. dphen1.com The mass spectrum of 4-Chloro-4'-hydroxybenzophenone acquired under electrospray negative ionization (ESI-) and its product ion scan (MS²) provide detailed structural information for unequivocal identification. researchgate.net
The unequivocal identification of benzophenone can be challenging with conventional methods, and high-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers a solution to avoid false positives or negatives. ub.edu For the analysis of 4-chloro-2-hydroxy-4-methoxybenzophenone, LC-ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry provides accurate mass measurements, further aiding in structural confirmation. nih.govufz.de
Interactive Table: LC-MS/MS Parameters for Benzophenone Analysis
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI) Negative | dphen1.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | dphen1.com |
| Ion Source Temperature | 550 °C | dphen1.com |
| Ionization Voltage | -4500 V | dphen1.com |
| Limits of Detection (LODs) | 0.01 to 0.23 μg/L | dphen1.com |
| Intra-day Precision (RSD) | 0.8–6.1% | dphen1.com |
| Inter-day Precision (RSD) | 1.8–9.5% | dphen1.com |
In-Situ Spectroscopic Monitoring of Reaction Progress
While not explicitly detailed for this compound in the provided results, in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time monitoring of chemical reactions. These non-invasive methods can provide continuous data on the concentration of reactants, intermediates, and products, offering a deeper understanding of reaction kinetics and mechanisms. This allows for precise control over reaction parameters to optimize yield and purity. The availability of spectroscopic data such as FTIR for related compounds suggests the applicability of these techniques. pharmaffiliates.com
Future Research Directions and Emerging Paradigms in 4 Chloro 2 Hydroxy Benzophenone Research
Development of Next-Generation Catalysts for Sustainable Synthesis
The industrial synthesis of benzophenone (B1666685) derivatives has traditionally relied on catalysts like aluminum chloride or strong acids such as hydrofluoric acid. ijraset.com While effective, these catalysts are often corrosive, polluting, and difficult to separate from the reaction mixture, leading to hazardous waste generation. ijraset.com A significant future direction is the development of sustainable and reusable catalysts.
Research is increasingly focused on heterogeneous solid acid catalysts, which offer simplified workup procedures and reduced environmental impact. ijraset.com An emerging area of interest is the use of clay-supported metal chlorides, such as iron(III) chloride supported on Montmorillonite (B579905) K-10 clay, which has shown high yields (up to 97%) in the synthesis of related hydroxybenzophenones. ijraset.com These catalysts are not only eco-friendly but also allow for easy separation and potential reuse, aligning with the principles of green chemistry. ijraset.comrsc.org
Future investigations will likely explore a wider range of solid supports, including zeolites, resins, and other mesoporous materials, in combination with various Lewis acid metal centers. The goal is to create highly active, selective, and robust catalysts that can operate under milder reaction conditions, further minimizing energy consumption and by-product formation. Organocatalysis also presents a promising, metal-free alternative for the construction of 2-hydroxybenzophenone (B104022) frameworks. rsc.org
Table 1: Comparison of Catalysts in Benzophenone Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages | Research Focus |
|---|---|---|---|---|
| Traditional Homogeneous | Aluminum Chloride, Hydrofluoric Acid | High reactivity, Good yields | Corrosive, Polluting, Difficult to separate | N/A (Moving away from) |
| Heterogeneous Solid Acids | K-10 Clay-Supported FeCl₃, Ion Exchange Resins patsnap.com | Eco-friendly, Easy separation, Reusable ijraset.com | Can have lower activity than homogeneous catalysts | New support materials, Enhanced activity and selectivity |
| Organocatalysts | Amine-based catalysts | Metal-free, Environmentally benign rsc.org | Substrate scope, Catalyst loading | Broader applicability, Cascade reactions |
Exploration of Mechanoluminescent and Other Advanced Optical Properties
While benzophenones are well-known for their UV-absorbing properties, their potential in other advanced optical applications remains largely untapped. A particularly exciting frontier is the investigation of mechanoluminescence (ML), where a material emits light in response to mechanical stress like grinding, pressing, or stretching. nih.gov ML materials are being explored for applications in stress sensing, damage detection, and novel lighting technologies. nih.govrsc.org
Future research could involve doping 4'-Chloro-2-hydroxy-benzophenone into various polymer matrices and subjecting these composites to mechanical stress to screen for any luminescent response. The inherent crystalline nature of the compound and the potential for forming specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) could be conducive to creating ML-active sites. Studies on other organic molecules and doped inorganic phosphors show that factors like crystal packing, trap states, and piezoelectric fields are crucial for inducing mechanoluminescence. nih.govrsc.org
Beyond mechanoluminescence, other advanced optical phenomena warrant exploration. For instance, benzophenone derivatives have been used to fabricate tunable volume diffraction gratings in elastomeric materials, demonstrating their utility in photonics and soft optics. rsc.org Research could focus on how the specific substituents of this compound influence properties like refractive index modulation and photosensitivity, potentially leading to the development of more efficient materials for holographic and light-guiding applications. rsc.org
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid materials, which combine organic molecules with inorganic frameworks, offers a powerful strategy for developing materials with synergistic or entirely new properties. Integrating this compound into inorganic matrices like silica (B1680970), titania, or layered clays (B1170129) could enhance its thermal and photostability, control its aggregation state, and introduce new functionalities.
For example, embedding the molecule within the pores of a mesoporous silica nanoparticle could create a robust UV-protective filler for transparent coatings or composites. The inorganic host would provide a rigid, protective environment, preventing leaching and degradation of the organic UV absorber.
Furthermore, the hydroxy and carbonyl groups on the molecule could serve as anchoring points for binding to metal oxide surfaces, opening possibilities for creating functionalized nanoparticles for catalysis or sensing. Research in this area would involve developing synthetic methods (e.g., sol-gel processes, surface functionalization) to achieve a homogeneous distribution of the organic molecule within the inorganic host and characterizing the optical and material properties of the resulting hybrid.
Advanced Spectroscopic Techniques for Probing Ultrafast Dynamics
The photophysical behavior of benzophenone, particularly its highly efficient intersystem crossing from an excited singlet state to a triplet state, is fundamental to its function as a photosensitizer. nih.govnih.govacs.org This process occurs on an incredibly short timescale, typically within picoseconds or even femtoseconds. nih.govacs.org Understanding how the chloro and hydroxy substituents on this compound modify these ultrafast dynamics is a key area for future research.
Advanced time-resolved spectroscopic techniques, such as transient absorption spectroscopy and femtosecond fluorescence up-conversion, can directly monitor the evolution of the excited states immediately following photoexcitation. These experiments can reveal the precise rates of intersystem crossing and internal conversion, and identify the transient species involved.
Combining these experimental techniques with high-level quantum chemical calculations can provide a complete picture of the photoreactivity. nih.gov Surface-hopping molecular dynamics simulations, for instance, can trace the pathways of energy relaxation and identify the key molecular motions that facilitate the transition between electronic states. nih.govnih.gov Such studies are crucial for designing next-generation benzophenone derivatives with optimized photophysical properties, whether for enhanced photostability or more efficient triplet-state generation. nih.gov
Table 2: Investigating Ultrafast Dynamics in Benzophenones
| Technique | Information Gained | Timescale | Relevance to this compound |
|---|---|---|---|
| Transient Absorption Spectroscopy | Tracks formation and decay of excited states (singlets, triplets) | Femtoseconds to microseconds | Quantify triplet yield and lifetime as influenced by substituents. acs.org |
| Time-Resolved Fluorescence | Measures the lifetime of the excited singlet state (S₁) | Picoseconds to nanoseconds | Determine the rate of intersystem crossing. |
| Surface-Hopping Dynamics Simulations | Models the detailed mechanism of electronic transitions nih.govnih.gov | Femtoseconds | Elucidate the specific roles of the chloro and hydroxy groups in the S₁ → Tₙ pathway. nih.gov |
Computational Design of Functional Derivatives with Tailored Properties
Advances in computational chemistry provide powerful predictive tools for designing novel molecules with specific, desired properties before committing to their synthesis. This in silico approach is becoming indispensable for accelerating materials discovery. Future research on this compound will heavily leverage computational design to create functional derivatives with tailored characteristics.
Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict key properties such as the UV-Vis absorption spectrum, the energies of excited states, and the bond dissociation energies. This allows for the systematic screening of a wide range of potential derivatives. For example, one could computationally model how adding different electron-donating or electron-withdrawing groups to the benzophenone core would shift its absorption maximum or alter its triplet state energy.
This computational-first approach can guide synthetic efforts toward the most promising candidates for specific applications. Whether the goal is to create a more potent UV filter, a more efficient photoinitiator, or a molecule with unique luminescent properties, computational design can significantly reduce the trial-and-error inherent in traditional chemical synthesis, saving time and resources. nih.gov
Q & A
Q. What synthetic routes are commonly employed to prepare 4'-Chloro-2-hydroxy-benzophenone, and what are their key methodological considerations?
A two-step synthesis is widely used:
- Step 1 : Friedel-Crafts acylation of 4-chlorophenol with benzoyl chloride under acidic conditions (e.g., AlCl₃ catalysis) to form the benzophenone backbone.
- Step 2 : Selective hydroxylation at the 2-position via electrophilic substitution or hydrolysis of a protected intermediate . Critical Note : Monitor reaction temperature (<60°C) to avoid over-chlorination or side products. Purity is confirmed via TLC or HPLC.
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software suite resolves bond lengths and angles (e.g., C=O bond at ~1.22 Å, Cl-C bond at ~1.74 Å) .
- Infrared (IR) spectroscopy : Key peaks include O-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). Compare against NIST reference data .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol/water (70:30 v/v) .
- Mass spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion [M-H]⁻ at m/z 231.0 .
Advanced Research Questions
Q. How do discrepancies arise between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound, and how can they be resolved?
- DFT limitations : Hybrid functionals like B3LYP often underestimate O-H stretching frequencies due to incomplete exact-exchange treatment. Use CAM-B3LYP or ωB97XD with D3 dispersion corrections for better agreement .
- Solvent effects : Include implicit solvent models (e.g., PCM) when simulating IR or NMR spectra to account for hydrogen bonding .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
- Structure-activity relationship (SAR) : The 2-hydroxy group and chloro substituent enhance binding to cyclooxygenase-2 (COX-2) via H-bonding and hydrophobic interactions.
- Experimental validation : Synthesize analogs (e.g., 4'-methoxy or nitro derivatives) and assay COX-2 inhibition using ELISA or fluorometric kits .
Q. How can conflicting crystallographic and solution-phase data on tautomeric equilibria (keto-enol) be reconciled?
- Solid-state vs. solution : X-ray data typically show the keto form due to stabilization by crystal packing, while NMR in DMSO-d₆ may reveal enol tautomer prevalence.
- Variable-temperature NMR : Track proton shifts between 10–50°C to quantify tautomeric ratios .
Q. What experimental strategies are effective in studying the environmental photodegradation of this compound?
- Photolysis setup : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. Major products include chlorinated quinones and phenolic fragments .
- Radical trapping : Add tert-butanol to quench •OH radicals and identify reaction pathways .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR (KBr) | 3300 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 12.3 (s, 1H, -OH), δ 7.5–8.1 (m, aromatic) |
Table 2 : Optimization of Synthetic Yield
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| AlCl₃, 50°C, 6 hr | 78 | 98.5% |
| FeCl₃, 60°C, 8 hr | 65 | 95.2% |
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
